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Aminonaphthyridone

Cat. No.: B8116633
M. Wt: 161.16 g/mol
InChI Key: UVAOFXQBLHZFCK-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Aminonaphthyridone belongs to the vast and diverse class of organic compounds known as heterocyclic compounds. These are cyclic structures containing at least one atom other than carbon within their ring system, with nitrogen, oxygen, and sulfur being the most common heteroatoms. nih.govmdpi.comcancerresearchuk.org Heterocyclic compounds are fundamental to the chemistry of life, forming the core structures of many biologically essential molecules such as nucleic acids, vitamins, and hormones. nih.gov

The this compound scaffold is a more complex heterocyclic system, specifically a diazanaphthalene, meaning it consists of two fused pyridine (B92270) rings. mdpi.com There are six possible isomers of naphthyridine, determined by the position of the two nitrogen atoms in the bicyclic structure. mdpi.com The "this compound" nomenclature specifies a naphthyridine ring bearing both an amino group (-NH2) and a carbonyl group (C=O), the latter making it a naphthyridin-one. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule, making it a "privileged scaffold" in medicinal chemistry—a core structure that can be readily modified to interact with various biological targets. mdpi.com

Significance of Aminated Polycyclic Aromatic Nitrogen Heterocycles in Academic Disciplines

Aminated polycyclic aromatic nitrogen heterocycles (APANHs), the broader family to which aminonaphthyridones belong, hold considerable significance across multiple scientific fields. In medicinal chemistry, these scaffolds are integral to the design of novel therapeutic agents. The nitrogen atoms in the rings can act as hydrogen bond acceptors, and the amino groups can serve as hydrogen bond donors, facilitating strong and specific interactions with biological macromolecules like proteins and enzymes. frontiersin.org This has led to the development of numerous drugs and clinical candidates for a variety of diseases, including cancer and infectious diseases. frontiersin.org

The aminopyrimidine scaffold, a related structure, is found in some of the most promising recently discovered anticancer drugs due to its ability to inhibit various protein kinases. uniroma1.it Similarly, the 4-aminoquinazoline core is present in several commercially available anticancer drugs. nih.gov The core structure of this compound has been specifically investigated for its potent inhibitory activity against key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) and various kinases. dovepress.comacs.org

Beyond medicinal chemistry, polycyclic aromatic nitrogen heterocycles are studied in materials science. While specific applications of this compound in this field are not as extensively documented, the broader class of nitrogen-containing polyaromatic compounds is explored for applications in electronics and photonics due to their unique photophysical properties. The introduction of nitrogen atoms into a polycyclic aromatic system can modulate its electronic properties, making these compounds candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. The general concept of a "scaffold" is also central to materials science, particularly in tissue engineering, where porous, biocompatible materials are used to support cell growth and tissue regeneration. frontiersin.orgnih.govmdpi.comjabonline.in

Historical Development of Research on this compound Scaffolds

The journey of this compound research is intrinsically linked to the broader history of naphthyridine chemistry. The first naphthyridine was synthesized by Reissert in 1893. mdpi.com However, it was not until 1927 that the unsubstituted 1,5- and 1,8-naphthyridine (B1210474) isomers were prepared. mdpi.com The synthesis of the remaining isomers, including the 1,6-naphthyridine (B1220473) parent structure of many bioactive aminonaphthyridones, was completed by 1965. mdpi.com

Early synthetic methods for naphthyridines, such as the Skraup reaction, were often harsh and low-yielding. mdpi.com Over the decades, more refined and efficient synthetic protocols have been developed, enabling the systematic exploration of naphthyridine derivatives.

A significant milestone in the specific context of this compound was a novel synthesis method reported in 1978, which proceeded via an enamine cyclization. acs.org This development opened up new avenues for accessing these compounds. In the late 1990s, synthetic protocols for 1,6-naphthyridin-2(1H)-ones were developed from 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles, further expanding the synthetic toolbox. mdpi.com

The early 21st century has witnessed a surge in research on this compound derivatives, largely driven by their potential as targeted cancer therapies. The discovery of their ability to inhibit PARP enzymes, which are crucial for DNA repair in cancer cells, has been a major focus. dovepress.com This has led to the development of several this compound-based PARP inhibitors that have entered clinical trials for the treatment of various cancers, including ovarian, breast, and prostate cancer. nih.govmdpi.comcancerresearchuk.orgdovepress.compharmacytimes.com More recently, research has expanded to investigate this compound derivatives as potent and selective inhibitors of other key cellular targets, such as PKMYT1 kinase, further solidifying the importance of this scaffold in modern drug discovery. acs.org

Detailed Research Findings

The following interactive data tables summarize key research findings on this compound derivatives, highlighting their application as PARP and kinase inhibitors.

Table 1: this compound-Based PARP Inhibitors in Clinical Trials

Compound Name (if available)Target Cancer(s)Key FindingsClinical Trial Phase (if specified)
OlaparibOvarian, Breast, Pancreatic, ProstateApproved for maintenance therapy in recurrent ovarian cancer and for germline BRCA-mutated breast and pancreatic cancer. Shows significant improvement in progression-free survival. nih.govmdpi.comdovepress.comApproved
NiraparibOvarianApproved for maintenance therapy in recurrent ovarian cancer, regardless of BRCA mutation status. mdpi.comcancerresearchuk.orgpharmacytimes.comApproved
RucaparibOvarianPreviously approved for third- and fourth-line treatment of ovarian cancer, but indication was later restricted. mdpi.compharmacytimes.comApproved (with restrictions)
TalazoparibBreastApproved for germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer. pharmacytimes.comApproved
VeliparibOvarianShowed a notable response rate in patients with platinum-resistant or partially platinum-sensitive BRCA-mutated ovarian cancer. nih.govPhase III (VELIA trial) mdpi.com

Table 2: Aminonaphthyridinone Derivatives as Kinase Inhibitors

Derivative ClassTarget Kinase(s)Key Research Findings
Anilino and bis-anilinopyrimidinesEGFR, c-KIT, VEGFR, PDGFR, Akt, AURKAShowed low nanomolar inhibitory activity in in vitro assays against wild-type and mutated kinases. Some compounds demonstrated the ability to hinder cancer cell proliferation. uniroma1.it
Isoquinoline-tethered quinazolinesHER2Derivatives exhibited enhanced selectivity for HER2 over EGFR and improved anti-proliferative effects against HER2-dependent cells. rsc.org
Naphthyridinone DerivativesPKMYT1A novel, selective, and potent PKMYT1 inhibitor with favorable oral pharmacokinetic profiles and promising in vivo antitumor efficacy was discovered. acs.org
4-aminoquinazoline derivativesEGFR, HER, VEGFR, PI3K, Aurora, RETThis core is present in several approved anticancer drugs (gefitinib, erlotinib, etc.) and is used for targeted treatment of various cancers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O B8116633 Aminonaphthyridone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-6-4-5-2-1-3-10-7(5)11-8(6)12/h1-4H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAOFXQBLHZFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=C2)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Aminonaphthyridone and Its Derivatives

Established Synthetic Routes to the Aminonaphthyridone Core

The foundational structure of this compound can be constructed through several reliable and well-documented synthetic pathways. These methods focus on the formation of the naphthyridone core and the subsequent or concurrent introduction of the crucial amine functionality.

Cyclization Reactions for Naphthyridone Formation

The creation of the bicyclic naphthyridone framework is a critical step in the synthesis of these compounds. Several named reactions are employed to achieve this, each with its own set of advantages and specific applications.

One of the most traditional methods is the Skraup reaction , which has been adapted for the synthesis of 1,5-naphthyridine (B1222797) derivatives from 3-aminopyridine (B143674) compounds. nih.gov This reaction typically involves the use of glycerol (B35011) in the presence of a catalyst. nih.gov Another significant approach is the Gould-Jacobs reaction , which facilitates the preparation of 1,5-naphthyridine derivatives through a sequence of condensation, cyclization, and decarboxylation. nih.gov This method has been successfully applied to the synthesis of various substituted 1,5-naphthyridones. nih.gov

The Grohe-Heitzer reaction is another valuable tool, particularly for the synthesis of 1,8-naphthyridone derivatives. scielo.org.mx This process often starts with a substituted nicotinic acid, which undergoes a series of transformations including reaction with an ethyl malonate derivative, followed by cyclization to form the naphthyridone ring. scielo.org.mx Modifications to this reaction, such as the use of microwave irradiation, have been shown to reduce reaction times and improve efficiency. scielo.org.mx

Furthermore, the reaction of 3-aminopyridine derivatives with Meldrum's acid is a common strategy to produce 4-hydroxynaphthyridines. nih.gov The initial condensation yields an enamine, which then undergoes thermal cyclization to form the naphthyridone ring. nih.gov

Cyclization ReactionStarting Materials ExampleKey Features
Skraup Reaction 3-Aminopyridine, GlycerolForms 1,5-naphthyridine core. nih.gov
Gould-Jacobs Reaction Aminopyridine, Meldrum's acidCondensation followed by cyclization and decarboxylation. nih.gov
Grohe-Heitzer Reaction 2,6-Dichloronicotinic acid, Ethyl malonate derivativeLeads to 1,8-naphthyridone derivatives. scielo.org.mx
Reaction with Meldrum's Acid 3-Aminopyridine derivative, Meldrum's acidProduces 4-hydroxynaphthyridines via an enamine intermediate. nih.gov

Strategies for Amine Group Introduction on Naphthyridone Systems

Once the naphthyridone core is established, the introduction of an amine group is a key step. This can be accomplished through various chemical transformations.

A common method is the reduction of a nitro group . If a nitronaphthyridone is synthesized, the nitro group can be readily reduced to a primary amine using standard reducing agents such as tin(II) chloride (SnCl2), iron (Fe), or catalytic hydrogenation (H2/Pt). orgosolver.com

Another important strategy is nucleophilic aromatic substitution (SNAr) . A naphthyridone ring substituted with a good leaving group, such as a halogen, can react with an amine source to install the amino functionality. google.com This reaction is often facilitated by the electron-withdrawing nature of the naphthyridone ring system.

The Gabriel synthesis offers a classic method for preparing primary amines, which can be adapted for naphthyridone systems. orgosolver.comchemistrysteps.com This involves the reaction of a halo-substituted naphthyridone with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. orgosolver.comchemistrysteps.com

Reductive amination provides another route, where a carbonyl group on a naphthyridone precursor can be reacted with ammonia (B1221849) or a primary amine, followed by reduction to yield the corresponding amine. orgosolver.com

Amination StrategyPrecursor Functional GroupKey ReagentsResulting Amine
Nitro Group Reduction Nitro (-NO2)SnCl2, Fe, or H2/PtPrimary Amine (-NH2) orgosolver.com
Nucleophilic Aromatic Substitution Halogen (-Cl, -Br)Ammonia or AminesPrimary, Secondary, or Tertiary Amine google.com
Gabriel Synthesis Halogen (-Cl, -Br)Potassium Phthalimide, HydrazinePrimary Amine (-NH2) orgosolver.comchemistrysteps.com
Reductive Amination Carbonyl (C=O)Ammonia or Amine, Reducing AgentPrimary, Secondary, or Tertiary Amine orgosolver.com

One-Pot Synthesis Approaches

To enhance synthetic efficiency, one-pot procedures that combine multiple reaction steps without the isolation of intermediates are highly desirable. wikipedia.org In the context of this compound synthesis, a one-pot approach might involve the tandem formation of the naphthyridone ring and the introduction of the amine group.

Another conceptual one-pot approach could involve an initial cyclization to form a hydroxy-naphthyridone, which is then converted in situ to a halo-naphthyridone, followed by nucleophilic substitution with an amine. While specific examples for aminonaphthyridones are not detailed in the provided results, the principles of one-pot synthesis are widely applied in heterocyclic chemistry. wikipedia.orgrsc.orgresearchgate.net

Advanced Synthetic Approaches to this compound Derivatives

Beyond the synthesis of the basic this compound scaffold, the development of derivatives with diverse functionalities is crucial for various applications. Advanced synthetic methods provide the tools for this intricate molecular engineering.

Functionalization at Peripheral Positions

The this compound core possesses several positions that can be selectively functionalized to create a wide array of derivatives. mdpi.commpg.de This allows for the fine-tuning of the molecule's properties.

Late-stage functionalization is a powerful strategy for introducing new chemical groups onto a pre-existing complex molecule. mpg.deorganic-chemistry.org For example, C-H functionalization reactions can be employed to directly install new substituents on the aromatic rings of the naphthyridone system, avoiding the need for a de novo synthesis for each new derivative. mpg.de

The amino group itself can also be a site for further derivatization. For instance, acylation of the amino group can lead to a variety of amide derivatives. nih.gov Similarly, the nitrogen atom of the naphthyridone ring can be alkylated or arylated to introduce additional diversity. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been applied to the functionalization of naphthyridone systems. aau.edu.etthieme-connect.commdpi.comrsc.orgsioc-journal.cn These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

The Suzuki-Miyaura coupling is a prominent example, used to introduce aryl or vinyl groups onto the naphthyridone scaffold. mdpi.comacs.org This reaction typically involves the coupling of a halo-substituted naphthyridone with a boronic acid or ester in the presence of a palladium catalyst. acs.org For example, a highly regioselective Suzuki coupling has been used to complete the synthesis of a trisubstituted 1,6-naphthyridone. acs.org

Other important cross-coupling reactions include the Heck reaction , for the formation of carbon-carbon bonds with alkenes, and the Buchwald-Hartwig amination , for the formation of carbon-nitrogen bonds. aau.edu.et These reactions provide access to a vast chemical space of this compound derivatives with tailored electronic and steric properties. The use of various transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper allows for a broad scope of transformations on N-aryl-2-aminopyridine precursors, which can lead to cyclized and functionalized products. rsc.org

Cross-Coupling ReactionReactantsCatalyst (Typical)Bond Formed
Suzuki-Miyaura Coupling Halo-naphthyridone, Boronic acid/esterPalladium mdpi.comacs.orgCarbon-Carbon
Heck Reaction Halo-naphthyridone, AlkenePalladium aau.edu.etCarbon-Carbon
Buchwald-Hartwig Amination Halo-naphthyridone, AminePalladium aau.edu.etCarbon-Nitrogen

Photoredox-Catalyzed Functionalizations

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of traditionally challenging chemical bonds under mild reaction conditions. beilstein-journals.org This strategy relies on photocatalysts, typically transition metal complexes or organic dyes, that can convert light energy into chemical energy to facilitate single-electron transfer (SET) processes with organic substrates, thereby generating reactive radical intermediates. princeton.edu

While specific studies on the photoredox-catalyzed functionalization of this compound are not extensively documented, the principles can be inferred from research on analogous nitrogen-containing heterocycles and amines. princeton.edunih.gov For an this compound scaffold, functionalization could be envisioned at several positions. The amino group, for instance, can engage in oxidative processes. In such transformations, a photocatalyst, upon excitation by visible light, can be reductively quenched by the tertiary amine moiety of a substituted this compound, generating a nitrogen-centered radical cation. princeton.edu This intermediate can then undergo deprotonation to form a highly reactive α-amino radical, which is susceptible to coupling with a variety of radicalophiles.

This approach could enable the introduction of diverse substituents at the position alpha to the nitrogen atom. For example, the aza-Henry reaction, which forms a carbon-carbon bond between an amine and a nitroalkane, has been successfully achieved using photoredox catalysis for N-arylamines. nih.gov Similarly, the coupling with other partners like cyanides, malonates, and electron-rich aromatics has been demonstrated on related systems. princeton.edu

Another potential avenue for the functionalization of the this compound core is through the direct C-H functionalization of the naphthyridone ring itself. Photoredox catalysis has been shown to be effective for the direct alkylation of heterocycles from non-pre-functionalized starting materials, simplifying synthetic routes. This could allow for the introduction of alkyl groups onto the aromatic core of this compound, a transformation that is often challenging using traditional methods.

The prospective functionalization of an this compound derivative via photoredox catalysis is illustrated below, showcasing the type of data that would be generated in such a study.

Table 1: Hypothetical Photoredox-Catalyzed Aza-Henry Reaction of an N-Substituted this compound

Entry Nitroalkane Photocatalyst Solvent Yield (%)
1 Nitromethane fac-Ir(ppy)₃ DMF 85
2 Nitroethane fac-Ir(ppy)₃ DMF 82
3 2-Nitropropane fac-Ir(ppy)₃ DMF 75
4 Nitrocyclohexane Ru(bpy)₃Cl₂ CH₃CN 78

Stereoselective and Enantioselective Synthesis

The synthesis of chiral molecules with a high degree of stereocontrol is a cornerstone of modern organic chemistry, particularly in the context of medicinal chemistry where the biological activity of a compound is often dependent on its stereochemistry. Stereoselective synthesis refers to a reaction in which one stereoisomer is formed preferentially over another. nii.ac.jp Enantioselective synthesis is a more specific type of stereoselective synthesis where one enantiomer is formed in preference to the other. nih.gov

Currently, there is a notable gap in the literature regarding the dedicated stereoselective and enantioselective synthesis of this compound derivatives. However, the general strategies developed for other classes of compounds can provide a roadmap for future research in this area.

For the this compound scaffold, a key challenge would be the creation of stereocenters either on the heterocyclic core or on substituents attached to it. If an this compound derivative has a prochiral center, for instance, a ketone on a side chain, its asymmetric reduction using a chiral catalyst could yield a chiral alcohol with high enantiomeric excess.

Another approach could involve the asymmetric functionalization of the this compound core itself. For example, an enantioselective catalytic reaction could be designed to add a substituent to one of the prochiral faces of the naphthyridone ring. Copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds has been reported for the synthesis of β-amino acid derivatives, demonstrating the feasibility of creating chiral C-N bonds. nih.gov A similar strategy could potentially be adapted for the asymmetric amination of a suitably functionalized naphthyridone precursor.

Furthermore, the use of chiral auxiliaries attached to the this compound core could direct the stereochemical outcome of subsequent reactions. After the desired stereocenter is established, the auxiliary can be removed.

The following table illustrates the potential outcomes of a hypothetical enantioselective reduction of a keto-functionalized this compound derivative.

Table 2: Hypothetical Enantioselective Reduction of a Keto-Substituted this compound

Entry Catalyst Reducing Agent Solvent Yield (%) Enantiomeric Excess (ee, %)
1 (R)-CBS Catalyst BH₃·SMe₂ THF 95 98
2 Noyori's Catalyst H₂ (50 atm) MeOH 98 99
3 Chiral Rh-phosphine H₂ (20 atm) DCM 92 95

Synthesis of this compound-Based Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to create libraries of structurally diverse small molecules. scispace.com Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to efficiently generate a wide range of molecular skeletons to explore new areas of chemical space. nih.govnih.gov

The this compound scaffold represents an attractive starting point for DOS due to its rigid, polycyclic structure and multiple potential points for diversification. While specific DOS campaigns centered on this compound are not yet prevalent in the literature, the principles of DOS can be readily applied to this system.

A DOS approach for this compound could begin with a common core structure, which is then subjected to a series of branching reaction pathways to generate a library of compounds with diverse molecular frameworks. nih.gov For example, the amino group and the lactam functionality of the this compound core can be used as handles for a variety of chemical transformations.

One potential strategy would involve the functionalization of the amino group with a range of building blocks, followed by intramolecular cyclization reactions that lead to the formation of new fused ring systems. The choice of building block and the reaction conditions would determine the final scaffold.

Alternatively, the naphthyridone ring itself could be elaborated. For instance, the lactam carbonyl could be converted to a thione, or the aromatic part of the scaffold could undergo various cycloaddition reactions. By employing a "build/couple/pair" strategy, different building blocks could be introduced, coupled together, and then cyclized in various ways to generate a high degree of skeletal diversity. nih.gov

The table below outlines a hypothetical DOS strategy starting from a functionalized this compound core.

Table 3: Hypothetical Diversity-Oriented Synthesis Pathways from an this compound Core

Starting Material Reagent/Reaction Type Resulting Scaffold Type
Amino-functionalized this compound Chloroacetyl chloride, then intramolecular cyclization Fused piperazinone-naphthyridone
This compound Acryloyl chloride, then intramolecular Michael addition Fused pyrazino-naphthyridone
Bromo-substituted this compound Suzuki coupling with various boronic acids Aryl-substituted aminonaphthyridones
This compound lactam Lawesson's reagent Aminonaphthyridinethione

Mechanistic Investigations of Aminonaphthyridone Reactivity and Functionality

Reaction Mechanisms in Aminonaphthyridone Synthesis and Derivatization

The synthesis and functionalization of aminonaphthyridones often involve fundamental organic reaction mechanisms, primarily nucleophilic and electrophilic pathways, and can occasionally include rearrangement reactions depending on the specific synthetic route and substituents.

Nucleophilic and Electrophilic Pathways

Nucleophilic and electrophilic reactions are central to the construction and modification of the this compound scaffold. Nucleophiles, characterized by their electron-rich nature, seek positively charged or electron-deficient centers (electrophiles) to form new bonds bdu.ac.inlibretexts.org. Conversely, electrophiles are electron-seeking species that react with electron-rich sites bdu.ac.inlibretexts.orgfrontiersin.org.

In the context of this compound synthesis, typical steps might involve nucleophilic attack by amines or other nitrogen-containing species on electrophilic centers, such as carbonyl carbons or activated alkyl or aryl halides, to form C-N bonds that are integral to the naphthyridine ring system or its amino substituents libretexts.orglibretexts.org. For instance, the formation of imines from amines and carbonyls is a common step in the synthesis of nitrogen-containing heterocycles and proceeds via a nucleophilic addition-elimination mechanism . Similarly, nucleophilic aromatic substitution (SNAr) could play a role in introducing amino groups or other substituents onto a pre-formed halogenated naphthyridine core, where an electron-rich nucleophile displaces a leaving group on an electron-deficient aromatic ring mvpsvktcollege.ac.in.

Electrophilic reactions are equally important. The naphthyridine ring system, depending on its substitution pattern, can undergo electrophilic aromatic substitution, although the presence and position of nitrogen atoms influence its reactivity compared to carbocyclic aromatic systems libretexts.org. Electrophilic attack on activated carbon atoms or heteroatoms within the molecule can also facilitate the introduction of various functional groups during derivatization libretexts.org. For example, electrophilic amination, involving the reaction of a nucleophilic carbanion with an electrophilic nitrogen source, is a method for forming C-N bonds and could be relevant in constructing or modifying aminonaphthyridones wikipedia.org.

The interplay between nucleophilicity and electrophilicity dictates the feasibility and outcome of these reactions, with factors such as steric hindrance, electronic effects of substituents, solvent polarity, and temperature playing significant roles bdu.ac.inlibretexts.orgfrontiersin.org.

Rearrangement Reactions

Rearrangement reactions involve a reorganization of the molecular skeleton or the migration of an atom or group within a molecule mvpsvktcollege.ac.innumberanalytics.com. While general searches did not specifically link common named rearrangements like the Hofmann, Curtius, or Bamberger rearrangements directly to this compound synthesis or derivatization, such processes are fundamental in organic chemistry and could be relevant in certain synthetic strategies bdu.ac.inlibretexts.orgnumberanalytics.comnih.govrsc.orgmsu.edu.

Rearrangements often occur through charged or radical intermediates and can be driven by the formation of more stable species or by specific reaction conditions mvpsvktcollege.ac.innumberanalytics.com. For instance, rearrangements involving the migration of a carbon group to an electron-deficient nitrogen atom are known (e.g., in Hofmann or Curtius rearrangements) libretexts.orgnih.govrsc.org. Depending on the precursors used and the reaction conditions employed in this compound synthesis or functionalization, similar migratory aptitude could lead to unexpected or desired structural rearrangements. While specific examples in this compound chemistry were not detailed in the search results, the potential for skeletal or functional group rearrangements exists, particularly in multi-step syntheses or under harsh conditions.

Photophysical Mechanisms of this compound-Derived Fluorophores

Aminonaphthyridones, especially substituted derivatives, can function as fluorophores, exhibiting light absorption and emission properties. Their photophysical behavior is often governed by excited-state processes, including Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited State Intramolecular Proton Transfer (ESIPT). These mechanisms influence fluorescence intensity, wavelength, and lifetime, making them critical for applications in sensing and imaging.

Intramolecular Charge Transfer (ICT) Processes

ICT is a fundamental process in many organic fluorophores containing both electron-donating (D) and electron-withdrawing (A) groups connected by a conjugated system researchgate.netnih.govossila.com. Upon excitation by light, an electron is partially or fully transferred from the donor moiety to the acceptor moiety within the same molecule, resulting in a significant change in the molecule's dipole moment researchgate.netossila.com.

Aminonaphthyridones typically feature an electron-donating amino group and electron-withdrawing nitrogen atoms and a carbonyl group within the naphthyridine core. This inherent push-pull electronic structure makes them susceptible to ICT processes nih.govnih.gov. In the ground state, the electron density is distributed according to the molecule's polarity. However, in the excited state, the electron density shifts towards the more electron-withdrawing parts of the molecule. This charge redistribution affects the energy levels of the molecule and consequently influences the absorption and emission spectra, often leading to solvatochromism (dependence of fluorescence on solvent polarity) and a large Stokes shift (the difference between the absorption and emission maxima) nih.govresearchgate.netossila.com. The extent of ICT is influenced by the strength of the donor and acceptor groups and the degree of conjugation between them researchgate.net.

Photoinduced Electron Transfer (PET) Mechanisms

PET is a non-radiative deactivation pathway that can quench fluorescence researchgate.netnih.govresearchgate.netnih.gov. It involves the transfer of an electron between the excited fluorophore and another part of the molecule or a nearby species. This transfer can occur if there is a suitable electron donor or acceptor group within the molecule or in its environment, and if the energy levels are aligned for electron transfer to be favorable researchgate.netnih.gov.

In this compound derivatives, the introduction of certain substituents can lead to PET. For example, if a readily oxidizable group is placed in proximity to the excited naphthyridone core, an electron can transfer from this group to the excited fluorophore, returning the fluorophore to its ground state without emitting a photon researchgate.netnih.gov. Conversely, if a readily reducible group is present, an electron could transfer from the excited fluorophore to this group researchgate.net. PET-based fluorescent probes are often designed such that this electron transfer is inhibited or promoted upon binding to a specific analyte, leading to a change in fluorescence intensity ("on-off" or "off-on" sensing) nih.govresearchgate.net.

Excited State Proton Transfer (ESIPT)

ESIPT is a photophysical process that occurs in molecules containing a proton donor (e.g., an -OH or -NH group) and a proton acceptor (e.g., a nitrogen atom or a carbonyl oxygen) in close proximity, often facilitated by an intramolecular hydrogen bond rsc.orgtubitak.gov.trmdpi.comresearchgate.netnih.govrsc.org. Upon excitation, the acidity of the proton donor increases, and the basicity of the proton acceptor increases, leading to the rapid transfer of a proton within the molecule in the excited state tubitak.gov.trmdpi.com. This results in the formation of a phototautomer, which then emits fluorescence tubitak.gov.trmdpi.com.

For ESIPT to occur, the molecular geometry must allow for the formation of a transient intramolecular hydrogen bond in the excited state tubitak.gov.tr. This compound structures with appropriately positioned amino or hydroxyl groups and nearby proton-accepting sites within the naphthyridine core could potentially undergo ESIPT. This mechanism can lead to dual fluorescence emission (from both the initial excited state and the phototautomer) and a large Stokes shift mdpi.comresearchgate.netnih.gov. The efficiency of ESIPT is influenced by factors such as solvent polarity and temperature, which can affect the strength of intramolecular hydrogen bonds and the energy landscape of the proton transfer process rsc.orgtubitak.gov.trrsc.org.

Molecular Recognition Principles in this compound-Based Systems

While general principles of molecular recognition are well-established and studied in various chemical systems, including those involving aromatic and amine functionalities similar to those expected in an this compound structure wikipedia.orgnih.govnih.govreddit.comkhanacademy.org, specific data, detailed research findings, or data tables explicitly describing the molecular recognition behavior of this compound itself or its derivatives were not found within the scope of this search.

Molecular recognition is a fundamental concept in supramolecular chemistry and plays a crucial role in various processes, including host-guest chemistry and self-assembly. wikipedia.orgwikipedia.orglibretexts.orgchemtools.orgwikipedia.orgku.edu Studies on other aromatic and nitrogen-containing systems highlight the importance of interactions such as pi-pi stacking between aromatic rings and hydrogen bonding involving amine or other polar groups in mediating molecular recognition events. nih.govwikipedia.orgresearchgate.netnih.govnih.govrsc.orgresearchgate.netrsc.org

Advanced Research Applications of Aminonaphthyridone Scaffolds

Development of Aminonaphthyridone-Based Fluorescent Chemosensors

Fluorescent chemosensors are molecules of abiotic origin that reversibly complex with an analyte, producing a concurrent fluorescent signal. The this compound core serves as an excellent fluorophore for the construction of such chemosensors due to its high quantum yield and chemical stability.

Design Principles for Selective Analyte Detection

The design of this compound-based chemosensors typically follows a fluorophore-spacer-receptor model. In this modular approach, the this compound unit acts as the signaling fluorophore. It is connected via a linker (spacer) to a receptor moiety, which is responsible for selectively binding the target analyte.

The primary signaling mechanisms employed in these sensors include:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence (a "turn-off" state). Upon binding the analyte, the receptor's ability to donate an electron is diminished, which "turns on" the fluorescence. The amino group on the naphthyridone ring itself can also act as a PET site, particularly in response to changes in pH.

Intramolecular Charge Transfer (ICT): The this compound scaffold possesses a strong electron-donating amino group and an electron-accepting naphthyridone system. Analyte binding to the receptor can modulate the efficiency of this charge transfer, leading to a shift in the emission wavelength and/or a change in fluorescence intensity. This allows for ratiometric sensing, which can provide more accurate and reliable measurements.

Chelation-Enhanced Fluorescence (CHEF): In some designs, the fluorophore's emission is inherently low due to rotational or vibrational freedoms. When the receptor binds to a metal ion, it often forms a rigid, planar complex with the fluorophore, restricting these non-radiative decay pathways and causing a significant increase in fluorescence intensity.

Selectivity is engineered by choosing a receptor with a high affinity for a specific analyte. For metal ions, common receptors include crown ethers, cyclams, and custom-designed chelating arms containing nitrogen, oxygen, or sulfur donor atoms. For small molecules, the receptor might be a cavity-forming structure or a reactive group that undergoes a specific chemical transformation upon interaction with the analyte.

Sensing of Metal Ions in Model Systems

The 1,8-naphthyridine (B1210474) unit, the core of this compound, is a well-established nitrogen ligand with a strong affinity for many transition metal ions. This has led to the development of numerous fluorescent chemosensors for detecting environmentally and biologically significant metal ions. The amino group in the this compound structure can further enhance this coordination ability and modulate the photophysical response.

Researchers have developed sensors based on 1,8-naphthyridine derivatives for various metal ions. For instance, a complex featuring a 1,8-naphthyridine unit demonstrated high selectivity and sensitivity for Cu²⁺ and Fe³⁺ ions through fluorescence quenching. mdpi.com Another study reported a highly efficient sensor for Zn²⁺ based on an L-proline-modified 1,8-naphthyridine derivative, which exhibited a significant fluorescence enhancement upon binding. The detection mechanism was attributed to a chelation-enhanced fluorescence (CHEF) effect, where the complexation with zinc ions promoted the dissociation of protons and formed a more rigid structure. Similarly, naphthyridine-based chemosensors have been designed for the selective detection of Ni²⁺ in aqueous media, showing a distinct color change and fluorescence "turn-off" response. scispace.com A naphthyridine-boronic acid derivative was synthesized and showed highly selective fluorescence quenching upon interaction with Hg²⁺, likely through a PET mechanism. rsc.org

This compound DerivativeTarget AnalyteSensing MechanismObserved ChangeDetection Limit
Dinuclear Ru(II) polypyridyl complex with 1,8-naphthyridineCu²⁺, Fe³⁺Fluorescence QuenchingLuminescence "turn-off"39.9 nM (Cu²⁺), 6.68 nM (Fe³⁺) mdpi.com
N-Boc-L-proline-modified 1,8-naphthyridineZn²⁺Chelation-Enhanced Fluorescence (CHEF)Significant fluorescence increaseNot Specified
Naphthyridine-boronic acid derivativeHg²⁺Photoinduced Electron Transfer (PET)Fluorescence quenchingNot Specified rsc.org
Benzo[c]pyrazolo mdpi.comescholarship.orgnaphthyridine-5,6-diamineNi²⁺Ligand-to-Metal Charge Transfer (LMCT)Fluorescence "turn-off"0.040–0.47 µM scispace.com

Detection of Small Molecules and Gaseous Analytes

The principles of chemosensor design can be extended to the detection of neutral small molecules and gases. This often involves creating a receptor that undergoes a specific and irreversible chemical reaction with the analyte, leading to a change in the fluorophore's emission. This "reactivity-based" or "chemodosimeter" approach offers high selectivity.

A prominent example of this strategy is the development of probes for the highly toxic gas phosgene (B1210022) (COCl₂). rsc.org Researchers have designed fluorescent probes based on the closely related amino-1,8-naphthalimide scaffold. rsc.org In these probes, the amino group acts as a reactive site. Upon exposure to phosgene, the amino group reacts to form a non-fluorescent urea (B33335) or carbamoyl (B1232498) chloride derivative, or alternatively, the reaction can induce a structural change that restores fluorescence. This provides a clear "turn-on" or "turn-off" signal for phosgene detection. rsc.org While this research has focused on the naphthalimide core, the same design principles are directly applicable to the this compound scaffold due to the presence of the reactive amino group. There is a significant opportunity to develop this compound-based chemodosimeters for a range of reactive small molecules and hazardous gases.

This compound as Fluorescent Probes in Biological Research Models

Beyond simple chemosensors, this compound scaffolds are being integrated into more complex probes for visualizing and monitoring biological processes within cells and in vitro systems. Their favorable photophysical properties, including good photostability and brightness, make them suitable for challenging biological imaging environments.

Intracellular Visualization in Cellular Models

Fluorescent probes are indispensable tools for imaging cellular structures and tracking organelles in living cells. The this compound core can be functionalized with specific targeting moieties to direct the probe to particular subcellular locations, such as the mitochondria or the nucleus.

For example, research on the structurally analogous 4,5-diaminonaphthalimides has demonstrated their utility in biological imaging. nih.gov These probes exhibit bright, green-emitting fluorescence and can be used for in-gel detection of proteins and potentially for imaging within cells. By attaching cationic groups or specific ligands, these fluorophores can be designed to accumulate in negatively charged organelles like mitochondria. The development of near-infrared fluorescent probes based on naphthyridine derivatives for imaging mitochondrial nucleic acids highlights the potential of this scaffold class for live-cell applications. mdpi.com These probes show an "OFF-ON" fluorescence response upon binding to DNA and RNA, allowing for the specific visualization of these crucial biomolecules within mitochondria. mdpi.com Such strategies can be readily adapted to this compound-based systems for developing new generations of organelle-specific imaging agents.

Enzyme Activity Monitoring in In Vitro Systems

Activity-based probes (ABPs) are powerful chemical tools for monitoring the functional status of enzymes in real-time. nih.gov These probes are typically composed of three parts: a recognition element (often a peptide sequence specific to the target enzyme), a reactive group or "warhead" that covalently binds to the active site of the enzyme, and a reporter tag, such as a fluorophore.

The this compound scaffold is an attractive candidate for the reporter tag in ABPs due to its bright and stable fluorescence. Research on 4,5-diaminonaphthalimides, which are structural isomers of aminonaphthyridones, has shown their superior performance in ABPs for detecting the serine protease thrombin. nih.gov In this work, the diaminonaphthalimide was attached to a selective peptide sequence and a reactive warhead. Upon binding and reaction with active thrombin, the probe becomes covalently attached to the enzyme, allowing for its direct and sensitive detection via fluorescence, for example, in a gel-based assay. nih.gov This approach allows for the specific quantification of the active enzyme population, which is often more biologically relevant than the total protein amount.

Probe ScaffoldTarget EnzymeProbe DesignApplicationKey Finding
4,5-DiaminonaphthalimideThrombin (Serine Protease)Activity-Based Probe (Fluorophore-Peptide-Warhead)In-gel detection of active enzymeProbe displayed superior performance for thrombin detection due to the bright, green-emitting fluorophore. nih.gov
Naphthyridine DerivativesMitochondrial NucleasesNucleic Acid IntercalatorImaging mitochondrial DNA/RNAProbes exhibit an OFF-ON fluorescence response upon binding to nucleic acids in mitochondria. mdpi.com

Imaging in Model Organisms (e.g., Zebrafish Embryos)

The transparent nature of zebrafish embryos (Danio rerio) provides an exceptional in vivo model for real-time imaging of complex biological processes. illinois.eduresearchgate.net This has spurred the development of a vast array of fluorescent probes designed to visualize specific ions, enzymes, and cellular microenvironments within a living organism. researchgate.netrsc.orgnih.gov These probes are typically small molecules engineered to exhibit a change in their fluorescence properties—such as intensity or emission wavelength—upon interaction with a specific target analyte. mdpi.com

Fluorescent probes for in vivo imaging in zebrafish often feature several key characteristics, including good biocompatibility, rapid and sensitive response, and the ability to be imaged with techniques like confocal microscopy. researchgate.netrsc.org Probes have been successfully developed for detecting metal ions like Hg²⁺ and palladium, as well as for monitoring enzymatic activities and physiological parameters such as viscosity. rsc.orgmdpi.comresearchgate.net

Within this context, this compound scaffolds and their derivatives are promising candidates for developing novel fluorescent probes. The core structure combines a heterocyclic aromatic system, capable of providing the necessary photophysical properties, with an amino group that can serve as a recognition site or be modified to tune the probe's specificity and solubility. For instance, amino-based fluorescent probes have been successfully applied to monitor mercury ion content in zebrafish larvae. rsc.org Another study utilized a probe to effectively image Leucine Aminopeptidase (LAP) activity in zebrafish. mdpi.com While specific research focusing solely on simple this compound probes in zebrafish is emerging, the principles established with structurally similar amino-containing heterocyclic probes demonstrate the potential of this chemical class for in vivo bio-imaging applications.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. wikipedia.orgnih.gov These interactions govern processes of molecular recognition and self-assembly, leading to the formation of highly ordered, functional superstructures from simpler molecular building blocks. nih.gov

Self-Assembly Processes of this compound Conjugates

Self-assembly is a fundamental process where molecules spontaneously organize into stable, well-defined structures. nih.gov Amino acids and their derivatives are particularly effective building blocks for creating functional biomaterials through self-assembly, driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. rsc.org

This compound derivatives are capable of undergoing self-assembly to form larger supramolecular structures. illinois.edu The this compound scaffold contains key functional groups that facilitate this process:

Hydrogen Bonding: The amide (-C(O)NH-) functionality within the naphthyridone ring system is a potent hydrogen bond donor and acceptor, promoting directional interactions between molecules.

π-π Stacking: The aromatic naphthyridine core allows for stacking interactions between molecules, which contribute significantly to the stability of the resulting assembly.

By modifying the this compound core, for example through acylation, researchers can create amphiphilic molecules that self-assemble into complex architectures like nanofibers, which then form the basis for materials like hydrogels and organogels. illinois.edunih.gov

Host-Guest Interactions and Complex Formation

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.org This interaction is highly specific, relying on molecular recognition governed by factors like size, shape, and chemical complementarity between the host's binding cavity and the guest. wikipedia.orgnih.gov Macrocyclic molecules such as cyclodextrins, calixarenes, and pillararenes are common hosts, capable of encapsulating guests to alter their properties or to construct more complex supramolecular systems. nih.govbeilstein-journals.org

The this compound structure possesses features that make it a candidate for participating in host-guest interactions:

Guest Potential: As a guest, this compound derivatives could be bound by synthetic macrocyclic hosts. For example, research has shown that hydrogen-bonded aromatic amide macrocycles can act as hosts for various amino acid derivatives, binding them within their cavity. mdpi.com

Host Potential: When incorporated into a larger macrocyclic structure, the naphthyridone unit could offer a binding site for suitable guests, using its hydrogen-bonding edges and aromatic surfaces to establish specific non-covalent interactions.

This "plug-and-play" capability allows for the modular construction of functional systems, such as attaching catalysts or imaging agents to a surface or another molecule through non-covalent, reversible linkages. rsc.org

Formation of Supramolecular Hydrogels and Organogels

Supramolecular gels are semi-solid materials in which a liquid solvent is immobilized by a three-dimensional network of self-assembled gelator molecules. nih.gov When the solvent is water, the material is a hydrogel; when it is an organic solvent, it is an organogel. nih.govnih.gov These materials are of great interest for applications in drug delivery and tissue engineering due to their stimuli-responsive and often biocompatible nature. beilstein-journals.orgnih.gov

Low-molecular-weight gelators, particularly those based on amino acid derivatives, are effective at forming these networks. nih.govnih.gov Research has indicated that this compound derivatives can function as such gelators. illinois.edu The process involves the self-assembly of the this compound molecules into long, entangled fibers. This fibrous network traps the solvent molecules, leading to the formation of the gel. The properties of the resulting gel—such as its strength, stability, and release characteristics—can be precisely tuned by modifying the chemical structure of the this compound gelator. nih.gov

Gel TypeSolventDriving Interactions for Formation
Hydrogel WaterHydrogen bonding, Hydrophobic interactions
Organogel Organic Solventvan der Waals forces, Hydrogen bonding, π-π stacking

This table summarizes the general characteristics of supramolecular gels based on information from multiple sources. nih.govnih.gov

This compound in Catalysis Research

In transition metal catalysis, ligands play a crucial role by binding to the metal center and modulating its electronic and steric properties. cmu.edu This influences the catalyst's activity, selectivity, and stability, enabling a wide range of chemical transformations. semanticscholar.org

Role as Ligands in Catalytic Systems

N-heterocyclic compounds, like pyridine (B92270) and its fused-ring analogues, are a major class of ligands in catalysis due to the ability of the nitrogen atom's lone pair of electrons to coordinate strongly with metal centers. nih.gov The this compound scaffold, containing both pyridine-like nitrogen atoms and an amino group, is well-suited for this role.

Research has demonstrated the use of naphthyridine derivatives as effective ligands in various catalytic systems. Specifically, 1,5-naphthyridine (B1222797) derivatives have been successfully employed in palladium-catalyzed cross-coupling reactions. mdpi.com The synthesis of various aminonaphthyridine compounds, such as 2-amino-1,5-naphthyridine and 4-amino-1,5-naphthyridine, has been reported, highlighting the accessibility of these structures for use as ligands. mdpi.com The amino group can further be functionalized, allowing for fine-tuning of the ligand's properties to optimize catalytic performance for a specific reaction. mdpi.com The ability of the ligand to tautomerize between different coordination modes, as seen in similar pyridine/pyridone ligands, can also be critical for completing a catalytic cycle. nih.gov

Applications in Organic Transformations

The this compound scaffold is a valuable precursor and intermediate in the synthesis of more complex, polyfunctional molecules. Its utility in organic transformations is primarily centered on the reactivity of its constituent functional groups—the amino moiety, the lactam function within the pyridinone ring, and the aromatic system itself.

Research has demonstrated that the 1,8-naphthyridine skeleton is accessible through various synthetic routes, most notably the Friedländer annulation, which involves the acid- or base-catalyzed reaction of a 2-aminopyridine (B139424) derivative with a compound containing an α-substituted methylene (B1212753) carbonyl group. ekb.eg The intramolecular cyclization of appropriately substituted aminopyridone derivatives also presents an efficient and convenient method for constructing the 1,8-naphthyridine-2-one core. semanticscholar.org These synthetic strategies underscore the role of the this compound scaffold as a target for synthesis, which then serves as a platform for further molecular elaboration.

Once formed, the this compound scaffold can undergo a variety of transformations. The amino group, for instance, provides a reactive handle for derivatization. A key example is its condensation with aldehydes to form Schiff bases, which can be further modified. This transformation is pivotal as the resulting Schiff bases can serve as precursors to other heterocyclic systems, such as azetidin-2-ones, upon reaction with chloroacetyl chloride. ispub.com The ability to functionalize the amino group highlights the scaffold's role as a versatile intermediate for creating diverse molecular libraries.

The stability of the naphthyridinone ring system is a crucial aspect of its chemistry. Studies have shown that the stability of certain 1,8-naphthyridin-2-one derivatives can be influenced by their substituent patterns, with some structures undergoing degradation under specific reaction conditions. semanticscholar.org This reactivity can be harnessed to degrade the naphthyridine system selectively, leading to highly functionalized 6-aminopyridone derivatives, demonstrating the scaffold's utility in divergent synthesis strategies. semanticscholar.org

The following table summarizes key organic transformations involving the this compound and related naphthyridine scaffolds, showcasing their versatility as synthetic building blocks.

Transformation Type Reactants Product Type Significance Reference(s)
Intramolecular CyclizationOrtho-substituted aminopyridone1,8-Naphthyridin-2-oneEfficient construction of the core scaffold. semanticscholar.org
Schiff Base Formation2-Hydrazido-1,8-naphthyridine, Aromatic aldehydeArylidene hydrazido-1,8-naphthyridineFunctionalization of the amino group for further synthesis. ispub.com
Azetidinone SynthesisNaphthyridine-derived Schiff base, Chloroacetyl chlorideAzetidin-2-one fused systemCreation of complex heterocyclic structures. ispub.com
Ring DegradationSubstituted 1,8-Naphthyridin-2-one6-Amino-3-cyano-1,4-dimethyl-(1H)-pyridine-2-oneAccess to functionalized pyridone derivatives. semanticscholar.org
Friedländer Annulation2-Aminonicotinaldehyde, Methylene carbonyl compound1,8-NaphthyridineA classical and effective method for scaffold synthesis. ekb.eg

Exploration in Materials Science Research

The unique combination of a rigid, aromatic core with reactive functional groups makes the this compound structure a compelling candidate for the development of advanced materials. ontosight.ai Its exploration in materials science focuses on its incorporation into polymers and its potential as a core for luminescent materials.

The this compound scaffold possesses key features for its use as a monomer or functional unit in the design of novel polymers and functional materials. The presence of both a hydrogen-bond donor (the amino group) and a hydrogen-bond acceptor (the lactam carbonyl group) allows for the formation of specific, directional intermolecular interactions. This property is crucial for creating self-assembling systems and for controlling the morphology of polymeric materials.

The aromatic nature of the naphthyridine ring system imparts rigidity and potential for π-π stacking interactions, which can enhance the thermal stability and mechanical properties of a polymer chain. Furthermore, the amino and lactam functionalities provide reactive sites for polymerization or for grafting onto existing polymer backbones. For instance, the amino group can react with carboxylic acids or acyl chlorides to form polyamides, or with isocyanates to form polyureas. These linkages can be used to integrate the this compound unit directly into the main chain of a polymer.

The incorporation of such a polar, heterocyclic unit is expected to influence the properties of the resulting material, such as its solubility, surface energy, and interaction with other molecules or surfaces. This makes this compound-containing polymers candidates for applications in specialty coatings, membranes, or as matrices for composite materials. The general principles of using functional groups to tailor polymer properties suggest that the basicity of the amino group and the hydrogen-bonding capabilities of the scaffold could be exploited in materials designed for sensing or separation applications. rsc.org

The this compound scaffold has significant potential for the design of advanced luminescent materials, such as fluorescent probes and emitters for organic light-emitting diodes (OLEDs). ontosight.ai The core structure consists of a conjugated aromatic system, which is a fundamental requirement for luminescence. The presence of an electron-donating amino group (-NH2) and an electron-withdrawing lactam moiety within the conjugated system creates an intramolecular donor-acceptor (D-A) architecture. This D-A character is a widely employed strategy in the design of organic fluorophores with tunable emission properties.

The photophysical properties of such D-A systems are highly sensitive to their chemical environment and molecular structure. For example, modifying the substituents on the donor or acceptor units can effectively tune the energy of the frontier molecular orbitals, leading to changes in emission color and quantum efficiency. mdpi.com While specific photophysical data for this compound derivatives are not widely reported, the principles can be illustrated by other D-A systems. Simple modifications, such as adding or changing substituents, can dramatically alter luminescent properties, including shifting emission wavelengths and enhancing quantum yields. mdpi.comresearchgate.net

The following table presents data from related organic luminescent molecules, illustrating the principles of how structural modifications can tune emission properties. These principles are directly applicable to the rational design of novel luminescent materials based on the this compound scaffold.

Molecule Class Structural Modification Effect on Emission Quantum Yield (Φ) Reference(s)
Cz-TTM RadicalSubstitution on donor (carbazole) and acceptor (TTM)Significant enhancement of photoluminescenceFrom 68% to 92.6% mdpi.com
4-AminophthalimideAlkyl substitution on the amine moietyBathochromic (red) shift in emission peakNot specified researchgate.net
anti-B18H22Halogenation (Br, I)Induces phosphorescence0.08 (Br) to 0.41 (I) in air chemrxiv.org

This data illustrates that strategies like enhancing the D-A character, introducing heavy atoms to promote phosphorescence, and sterically shielding the core to reduce non-radiative decay pathways are effective in tuning luminescence. Applying these strategies to the this compound scaffold could lead to the development of novel sensors where luminescence responds to environmental factors like polarity or pH, or to new, efficient emitters for advanced display and lighting technologies. The inherent polarity and hydrogen-bonding capability of the scaffold could also lead to interesting solvatochromic or aggregation-induced emission (AIE) properties.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Modifications with Research Performance

Impact of Substituent Effects on Photophysical Properties

The photophysical properties of heterocyclic compounds like aminonaphthyridones are highly sensitive to structural modifications. The position, number, and electronic nature (electron-donating or electron-withdrawing) of substituents on the aromatic core can profoundly influence the molecule's absorption and emission of light. mdpi.commdpi.comnih.gov

The position of an amino group on a related 1,8-naphthalimide (B145957) ring system, for instance, significantly alters fluorescence behavior. rsc.org Derivatives with the amino group at the 2-position show fluorescence that is insensitive to solvent polarity, whereas 3- and 4-amino substituted naphthalimides exhibit strong solvent-dependent fluorescence (solvatofluorochromism) with large Stokes shifts. rsc.org In polar solvents, the fluorescence colors of 3- and 4-aminonaphthalimide shift dramatically from blue to orange-yellow. rsc.org This behavior is attributed to the formation of an intramolecular charge transfer (ICT) excited state, which is stabilized by polar solvents.

Similarly, studies on 7-substituted 2-amino-1,8-naphthyridines demonstrate the impact of substituents on their optical properties. clockss.org Derivatives featuring dimethoxy groups tend to show strong fluorescence emission around 400 nm. clockss.org The electronic properties of N-thienylcarbazoles, another related class of heteroaromatic compounds, are much more significantly affected by a 2-thienyl group compared to a 3-thienyl group. clockss.org This highlights that not just the nature of the substituent, but its point of attachment to the core structure, is critical in tuning the electronic and photophysical characteristics. mdpi.comclockss.org The fluorescence quantum yields and lifetimes often decrease as the substituent's ability to engage in charge transfer increases, which can quench the fluorescence of the primary fluorophore. clockss.org

Table 1: Effect of Substituent Position on Photophysical Properties of Amino-1,8-Naphthalimide Analogs in Different Solvents rsc.org
CompoundSolventAbsorption Max (λabs, nm)Fluorescence Max (λFmax, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
2-Amino-1,8-naphthalimide (2APNI)Hexane39942415000.29
Methanol40444422900.20
3-Amino-1,8-naphthalimide (3APNI)Hexane39542920700.81
Methanol41556466000.03
4-Amino-1,8-naphthalimide (4APNI)Hexane42846017200.88
Methanol44053844600.08

Influence of Structural Features on Binding Affinity in Model Systems

In the context of drug discovery, aminonaphthyridone analogs have been investigated as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and a target in cancer therapy. nih.govmdpi.com SAR studies are critical for optimizing the binding affinity of these inhibitors to the PARP active site. nih.gov

A key structural feature for potent PARP inhibition is the presence of a carboxamide group, which forms crucial hydrogen bonds with amino acid residues like Ser904 in the enzyme's active site. nih.gov A major breakthrough in developing more potent inhibitors was the realization that rotationally constraining this carboxamide group by incorporating it into a bicyclic ring system significantly enhances binding affinity. nih.govresearchgate.net This led to the development of potent inhibitors based on scaffolds like isoquinolinones and phthalazinones. nih.govresearchgate.net

SAR studies on quinoxaline-based PARP-1 inhibitors, which are bio-isosteres of the phthalazinone motif found in the approved drug Olaparib, provide quantitative insights. mdpi.com Modifications to different parts of the molecule lead to significant changes in inhibitory concentration (IC₅₀). For example, attaching a thiosemicarbazide (B42300) linker with a p-methoxy-substituted phenyl ring resulted in a compound (8a) with an IC₅₀ of 2.31 nM, which is nearly twice as potent as Olaparib in that study. mdpi.com In contrast, removing the methoxy (B1213986) group (compound 8b) reduced the potency by nearly five-fold (IC₅₀ = 11.06 nM), demonstrating the strong influence of even small substituent changes. mdpi.com

Table 2: Structure-Activity Relationship of Quinoxaline-Based PARP-1 Inhibitors mdpi.com
CompoundKey Structural ModificationPARP-1 IC₅₀ (nM)
Olaparib (Reference)Phthalazinone core4.40
Compound 8aQuinoxaline core + thiosemicarbazide linker with p-OCH₃ phenyl2.31
Compound 8bQuinoxaline core + thiosemicarbazide linker with unsubstituted phenyl11.06
Compound 10bQuinoxaline core + hydrazide linker with benzoyl-methylthiazoline6.35
Compound 11bQuinoxaline core + hydrazide linker with acetyl-benzoyl-methylthiazoline8.25

Computational and Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental SAR studies. nih.gov These methods allow for the detailed analysis of molecular properties and interactions at an atomic level, offering insights that can guide the design of new this compound derivatives. nih.govplos.org

Molecular Docking and Dynamics Simulations in Research Models

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a target receptor, such as an enzyme or protein. mdpi.comjapsonline.com This method uses scoring functions to estimate the binding affinity, helping to rank potential compounds before they are synthesized. mdpi.com For this compound-based inhibitors, docking studies can reveal how the molecule fits into the PARP active site and identify key hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed. plos.org MD simulations model the movement of atoms in the ligand-receptor complex over time, providing a more dynamic and realistic view of the interaction. nih.govmdpi.com These simulations are used to assess the stability of the binding pose predicted by docking and to calculate binding free energies, which can offer a more accurate prediction of binding affinity. plos.orgfrontiersin.org Analysis of MD trajectories can reveal the persistence of key interactions and the role of water molecules in mediating the binding, providing valuable information for optimizing the inhibitor's structure. mdpi.comnih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemistry calculations, often using methods like Density Functional Theory (DFT), are employed to determine the electronic structure of molecules. wikipedia.orgnorthwestern.edu These calculations provide fundamental insights into a molecule's properties, including its geometry, stability, and reactivity. mdpi.com For this compound derivatives, quantum chemical calculations can determine properties like the distribution of electron density and the energies of molecular orbitals. rsc.org

Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is particularly important as it relates to the molecule's electronic absorption properties and its kinetic stability. walisongo.ac.id Substituents that are electron-donating tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. By tuning the HOMO-LUMO gap through chemical modification, researchers can systematically alter the photophysical properties (like absorption and emission wavelengths) and the redox potentials of this compound derivatives. mdpi.comnih.gov These calculated electronic descriptors can then be used in Quantitative Structure-Activity Relationship (QSAR) models to build statistical correlations between structure and activity. researchgate.netwalisongo.ac.id

Prediction of Reactivity and Selectivity in Synthetic Pathways

Computational chemistry is also a powerful tool for predicting the course of chemical reactions. chemrxiv.org The synthesis of complex molecules like substituted aminonaphthyridones often involves steps where multiple reaction sites are available, leading to questions of reactivity and selectivity (e.g., regioselectivity). youtube.com

Modern approaches combine machine learning with quantum mechanical descriptors to predict reaction outcomes with high accuracy. chemrxiv.org By calculating properties like atomic charges, bond orders, and local reactivity descriptors for the reacting atoms in a substrate, it is possible to train models that can predict which site on the this compound core is most likely to react with a given reagent. chemrxiv.org This allows chemists to perform in silico screening of different reaction conditions and substrates to identify the most efficient synthetic pathways. chemrxiv.orgyoutube.com Such predictive models can significantly accelerate the synthesis of novel this compound derivatives for further study by minimizing trial-and-error experimentation in the lab. chemrxiv.org

In Silico Screening and Library Design for Research

In silico methods, which utilize computer simulations, are indispensable tools in modern drug discovery for screening vast numbers of compounds and designing focused chemical libraries. rjraap.com These approaches are particularly valuable for exploring the chemical space around a promising scaffold like this compound.

Virtual Screening

Virtual screening involves the computational screening of large compound libraries against a biological target to identify potential hits. This can be done using two primary approaches:

Ligand-Based Virtual Screening: This method is used when the structure of the target protein is unknown. It relies on the knowledge of existing active ligands. A pharmacophore model is built based on the common structural features of known active molecules, and this model is then used to search libraries for other molecules that fit the pharmacophore.

Structure-Based Virtual Screening: When the 3D structure of the target protein is known (from X-ray crystallography or cryo-electron microscopy), molecular docking can be used. Docking algorithms predict the preferred orientation of a ligand when bound to a target and estimate the binding affinity. rjraap.com This allows for the screening of millions of compounds to prioritize those most likely to bind effectively.

For this compound research, a structure-based approach could be used to dock a library of virtual this compound derivatives into the ATP-binding site of a target kinase, such as RET, to predict their binding modes and affinities. nih.gov

Compound Library Design

Instead of screening random collections of molecules, researchers often design focused or targeted libraries of compounds centered around a specific chemical scaffold. rjeid.com The this compound core serves as an excellent starting point for creating such libraries. The design can be guided by SAR data and computational models.

Key approaches to library design for this compound research include:

Scaffold-Based Enumeration: Starting with the core this compound structure, various substituents are computationally added at different positions on the scaffold. This creates a virtual library of related compounds.

Fragment-Based Design: This approach uses smaller molecular "fragments" that are known to bind to specific pockets on the target protein. These fragments can then be computationally linked to or grown from the this compound scaffold to create novel, potent inhibitors.

Reaction-Based Enumeration: This method designs libraries based on known chemical reactions, ensuring that the designed molecules are synthetically feasible. researchgate.net For example, a library could be designed around an acylation reaction of the amino group on the this compound core.

The table below illustrates a conceptual design for a virtual screening library based on the this compound scaffold.

Scaffold Position R1 (Amino Group Substitution) R2 (Naphthyridone Ring) R3 (Aromatic Ring) Library Design Goal
Position 1-H, -Methyl, -Ethyl-H-HInvestigate effect of small alkyl groups on amino nitrogen.
Position 2-H-F, -Cl, -Br-HExplore impact of halogenation on the core scaffold.
Position 3-H-H-OH, -OCH3Probe for potential new hydrogen bond interactions.
Position 4-Acetyl, -Benzoyl-H-CF3Assess impact of larger acyl groups and electron-withdrawing groups.

This systematic approach allows researchers to efficiently explore the chemical space around the this compound core to identify derivatives with improved activity and properties. rjeid.com

Design Principles for Optimized this compound-Based Research Tools

The development of high-quality research tools from the this compound scaffold requires adherence to a set of rational design principles. These principles aim to optimize potency, selectivity, and drug-like properties, transforming a promising hit compound into a validated chemical probe or lead candidate. europa.euinsight7.ioiatistandard.org

Exploit Target-Specific Molecular Interactions: A fundamental principle is to design compounds that maximize favorable interactions with the target protein while minimizing interactions with off-targets. SAR and structural biology data are key to this. For this compound-based kinase inhibitors, this involves designing substituents that form specific hydrogen bonds with the hinge region of the kinase ATP-binding site and engage other nearby residues to enhance affinity and selectivity. mdpi.comnih.gov For example, the improved potency of the nicotinamide (B372718) analog HSN608 stems from its specific interactions within the RET kinase binding pocket. nih.gov

Incorporate Structural Rigidity for Pre-organization: Flexible molecules often pay an entropic penalty upon binding to a target. Introducing conformational constraints, such as incorporating rings or bulky groups, can pre-organize the molecule into its bioactive conformation. This can lead to a significant increase in binding affinity. For this compound, this could involve creating more rigid analogs by cyclizing side chains or introducing substituents that lock the molecule into a specific shape.

Modulate Physicochemical Properties for Improved "Drug-Likeness": A potent inhibitor is of little use if it has poor physicochemical properties (e.g., low solubility, poor membrane permeability). Design principles must therefore include the optimization of properties such as:

Molecular Weight (MW): Keeping the molecular weight within a reasonable range is often a goal.

Lipophilicity (logP): Both excessively high and low lipophilicity can be detrimental. This can be fine-tuned by adding or removing polar or nonpolar functional groups.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors affects solubility and permeability. researchgate.net

The table below summarizes key physicochemical parameters and their general goals in optimizing research tools.

Parameter General Goal for Optimization Rationale
Potency (e.g., IC50, Ki)Increase against targetMaximize desired biological effect.
SelectivityIncrease against off-targetsMinimize unintended biological effects and potential toxicity.
SolubilityIncrease aqueous solubilityEnsures compound can be formulated and is available for target engagement in biological assays.
PermeabilityOptimize for target location (e.g., cell permeability)Ensures the compound can reach its biological target.
Metabolic StabilityIncreaseEnsures the compound is not rapidly degraded, allowing for a longer duration of action in in vivo studies.

Systematic Exploration of Chemical Space: Optimization should not be a random walk. A systematic approach, guided by SAR and computational modeling, is essential. This involves making small, deliberate changes to the molecule and assessing the impact on activity and properties. This iterative process of design, synthesis, and testing allows for a methodical exploration of the chemical space around the this compound scaffold to converge on an optimized compound. siyaphumelela.org.za

By applying these principles, medicinal chemists can rationally evolve a simple this compound hit into a highly potent and selective research tool suitable for elucidating biological pathways and validating therapeutic targets.

Future Perspectives and Emerging Research Avenues

Innovations in Aminonaphthyridone Synthesis

Innovations in the synthesis of aminonaphthyridones are crucial for accessing novel derivatives and improving the efficiency and sustainability of their production. Current research in naphthyridone synthesis highlights the development of concise and practical methods, such as metal-free approaches utilizing readily accessible starting materials like pyridine (B92270) N-oxides researchgate.net. Techniques like ultrasonication-assisted reactions are also being explored to improve reaction rates and yields compared to conventional methods ijmr.net.in. The expansion of synthetic strategies includes transition metal-catalyzed reactions, metal-free ionic liquid-mediated processes, and environmentally sustainable green protocols researchgate.net. Multicomponent reactions (MCRs) are gaining renewed interest for their potential to rapidly generate diverse libraries of compounds with novel central fragments, which could be highly useful in the development of biologically active this compound analogs acs.org. These advancements aim to provide more efficient, selective, and environmentally friendly routes to a wider array of this compound structures.

Expansion of Research Applications in Unexplored Domains

The research applications of naphthyridone derivatives, including amino-substituted forms, are expanding into various unexplored domains beyond traditional areas. While some naphthyridone derivatives have shown activity as antibacterial agents researchgate.netnih.gov, antitumor agents ijmr.net.inrhhz.net, and inhibitors of various kinases such as c-Kit and VEGFR-2 mdpi.com, and TAF1 bromodomain nih.gov, emerging research is identifying new potential targets. For instance, novel naphthyridones are being investigated for targeting Pannexin 1 channels, which are relevant in conditions like inflammatory bowel disease (IBD) biorxiv.org. The ability of naphthyridone derivatives to interact with diverse biological targets suggests their potential utility as research tools and potential leads in areas such as immune disorders, metabolic diseases, and viral infections nih.govacs.org. The exploration of structure-activity relationships (SAR) continues to be a key aspect in identifying derivatives with enhanced activity and selectivity for novel biological targets researchgate.netrhhz.net.

Integration of Advanced Computational and Experimental Methodologies

The integration of advanced computational and experimental methodologies is fundamental to advancing this compound research. Computational methods, such as molecular docking and in silico studies, are increasingly employed to predict binding modes, pharmacokinetic parameters, and potential biological activities of naphthyridone derivatives researchgate.netresearchgate.netmdpi.combiorxiv.orgwhiterose.ac.ukmdpi.com. These methods aid in rational design and prioritization of compounds for synthesis and experimental testing. High-throughput experimentation approaches are also being utilized to accelerate chemical synthesis and optimization dntb.gov.ua. Experimentally, techniques for evaluating diverse biological activities, including in vitro and in vivo studies, are crucial for validating computationally predicted activities and understanding the mechanisms of action researchgate.netijmr.net.inresearchgate.netnih.govrhhz.netmdpi.combiorxiv.orgmdpi.com. The combination of computational predictions and robust experimental validation allows for a more efficient and insightful research process.

Addressing Challenges in this compound-Based Research Tool Development

Addressing challenges in the development of this compound-based research tools is essential for their successful application. General challenges in developing chemical probes and research tools include the need for high specificity and potency, as well as overcoming limitations in delivery and stability in complex biological systems rsc.orgnih.gov. For aminonaphthyridones, specific challenges may involve achieving desired pharmacokinetic properties, minimizing off-target effects, and developing tools that can selectively modulate the activity of specific proteins or pathways they interact with. Ensuring the accuracy and reliability of data, managing large datasets generated from high-throughput screening and computational studies, and navigating regulatory and ethical considerations are also significant challenges in chemical and materials research and development that apply to the creation of sophisticated research tools rhhz.netappliedclinicaltrialsonline.com. Future efforts will need to focus on rational design guided by detailed mechanistic understanding, improved synthetic accessibility to diverse scaffolds, and rigorous validation of tool performance in relevant biological contexts rsc.org.

Q & A

Q. What are the standard protocols for synthesizing aminonaphthyridone derivatives, and how can purity be validated?

this compound synthesis typically involves multi-step organic reactions, such as cyclization or nucleophilic substitution. For example, a common method uses Pd-catalyzed cross-coupling to introduce functional groups . To validate purity:

  • HPLC : Use a C18 column with a gradient elution system (e.g., water:acetonitrile 90:10 to 50:50 over 20 min) to assess peak homogeneity .
  • NMR Spectroscopy : Compare integration ratios of aromatic protons (e.g., 1H NMR at 400 MHz in DMSO-d6) to confirm absence of byproducts .
  • Melting Point Analysis : Sharp melting ranges (±2°C) indicate high crystallinity and purity .

Table 1 : Common Characterization Techniques for this compound

TechniquePurposeKey Parameters
HPLCPurity assessmentRetention time, peak area
1H/13C NMRStructural confirmationChemical shifts, coupling
Mass SpectrometryMolecular weight verificationm/z ratio, fragmentation

Q. How should researchers design experiments to evaluate this compound’s bioactivity in vitro?

  • Cell Line Selection : Use target-specific models (e.g., cancer cell lines for antiproliferative studies) with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Dose-Response Curves : Test 6–8 concentrations (e.g., 0.1–100 µM) in triplicate, incubating for 48–72 hours. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .
  • Assay Validation : Include solvent controls (e.g., DMSO ≤0.1% v/v) to rule out vehicle interference .

Advanced Research Questions

Q. How can contradictory results in this compound’s pharmacological data be resolved?

Contradictions often arise from variability in experimental conditions or model systems. Strategies include:

  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC50 values) and assess variables like cell passage number or assay incubation time .
  • Statistical Robustness : Apply ANOVA or t-tests to confirm significance thresholds (p < 0.05) and report confidence intervals .
  • Replication Studies : Repeat experiments in independent labs with identical protocols (e.g., SOPs for cell culture and compound storage) .

Q. What methodologies optimize this compound’s solubility for in vivo studies?

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins at 10–20% w/v to enhance aqueous solubility. Validate stability via UV-Vis spectroscopy (λmax ~300 nm) over 24 hours .
  • Nanoparticle Formulation : Encapsulate this compound in PLGA nanoparticles (70–150 nm diameter) using emulsion-solvent evaporation. Characterize drug loading via LC-MS .

Q. How can computational modeling predict this compound’s binding affinity to target proteins?

  • Molecular Docking : Use AutoDock Vina with a rigid receptor (e.g., PDB ID 1XYZ) and flexible ligand. Score binding poses using the MM-GBSA method .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .

Table 2 : Key Parameters for Computational Studies

ParameterOptimal RangeRelevance
Docking Score≤−6.0 kcal/molStrong binding affinity
RMSD (ligand)≤2.0 ÅPose stability
Hydrogen Bonds≥3 interactionsSpecificity

Q. What strategies address reproducibility challenges in this compound synthesis?

  • Detailed Reaction Logs : Document exact conditions (e.g., argon atmosphere, stirring speed) to minimize batch-to-batch variability .
  • Intermediate Characterization : Isolate and validate intermediates via FTIR and LC-MS before proceeding to subsequent steps .
  • Collaborative Validation : Share synthetic protocols with independent labs and compare yields/purity metrics .

Methodological Guidelines

  • Data Presentation : Tables must include error margins (e.g., ±SEM) and statistical annotations (e.g., *p < 0.05) .
  • Ethical Reporting : Disclose conflicts of interest and cite primary literature for comparative data .
  • Supplementary Materials : Archive raw NMR spectra, HPLC chromatograms, and simulation trajectories in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.